![molecular formula C12H20N4O B2855253 3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1856071-73-2](/img/structure/B2855253.png)
3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide
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Description
“3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide” is a chemical compound with the CAS Number: 1346948-79-5 . It has a molecular weight of 154.17 . It is shipped at room temperature and is in solid form .
Synthesis Analysis
The synthesis of pyrazole compounds, including “3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system .Molecular Structure Analysis
The molecular structure of “3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles, including “3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide”, are known for their reactivity. They often exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide” include a molecular weight of 154.17 . It is a solid at room temperature .Safety and Hazards
properties
IUPAC Name |
5-amino-N-cyclohexyl-N,2-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-15(9-6-4-3-5-7-9)12(17)10-8-11(13)14-16(10)2/h8-9H,3-7H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGNNOMPVOOUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)N(C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide |
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